molecular formula C9H13N3O2S B5453033 7-(cyclopropylsulfonyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

7-(cyclopropylsulfonyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

Cat. No.: B5453033
M. Wt: 227.29 g/mol
InChI Key: JMHDCUHUSKSVFH-UHFFFAOYSA-N
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Description

Pyrrolopyrazine derivatives are nitrogen-containing heterocycles that have been used in various applications such as pharmaceuticals, organic materials, and natural products . They contain pyrrole and pyrazine rings and have exhibited a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .


Synthesis Analysis

Various synthetic routes have been explained for pyrrolopyrazine derivatives, including cyclization, ring annulation, cycloaddition, and direct C-H arylation .


Molecular Structure Analysis

Pyrrolopyrazines are classified into three chemical categories with two or three nitrogen atoms . The pyrazine heterocycle is composed of a six-membered aromatic structure bearing two nitrogen atoms, arranged in a 1,4-orientation embedded within a carbon framework .

Properties

IUPAC Name

7-cyclopropylsulfonyl-6,8-dihydro-5H-imidazo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2S/c13-15(14,9-1-2-9)12-4-3-11-7-10-5-8(11)6-12/h5,7,9H,1-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMHDCUHUSKSVFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCN3C=NC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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